molecular formula C14H14F3NO4 B2985822 (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid CAS No. 2375276-11-0

(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid

Cat. No. B2985822
CAS RN: 2375276-11-0
M. Wt: 317.264
InChI Key: FTUWSNKQFNSSQP-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid, also known as AZD-3891, is a novel small molecule inhibitor that targets the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. Elevated levels of cortisol have been linked to metabolic disorders such as obesity, type 2 diabetes, and hypertension. Therefore, inhibition of 11β-HSD1 has been proposed as a potential therapeutic strategy for these diseases.

Scientific Research Applications

Synthesis Applications

  • Enamide Synthesis : The combination of (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid with trifluoroacetic acid has been used in the stereospecific synthesis of enamides, a process that can be applied in both the Z- and E-series (Brettle & Mosedale, 1988).

  • Multicomponent Coupling : Trifluoroacetic acid promotes a transition-metal-free, three-component coupling process involving aziridines, arynes, and water, leading to the production of N-aryl β-amino alcohol derivatives. The use of azetidines in this process also yields N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

  • Catalytic Asymmetric Additions : N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidine compounds, has been evaluated for its effectiveness in catalytic asymmetric additions to aldehydes, achieving high enantioselectivity (Wang et al., 2008).

Biological Activity Studies

  • Antibacterial and Antifungal Potency : Novel organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid have shown significant inhibition effects against bacterial, fungal, tumoral, and insecticidal strains, attributed to their interaction with DNA (ur-Rehman et al., 2012).

  • Elastase Inhibition : N-aryl-3,3-dihalogenoazetidin-2-ones, synthesized from azetidine compounds, have been found to be effective inhibitors of human leukocyte elastase, exhibiting stereospecific inhibition properties (Doucet et al., 1997).

properties

IUPAC Name

(E)-3-[2-(azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.C2HF3O2/c14-12(15)6-5-9-3-1-2-4-11(9)10-7-13-8-10;3-2(4,5)1(6)7/h1-6,10,13H,7-8H2,(H,14,15);(H,6,7)/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUWSNKQFNSSQP-IPZCTEOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2C=CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1)C2=CC=CC=C2/C=C/C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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